molecular formula C10H7F3O2 B7983896 3-[2-(Trifluoromethyl)phenyl]acrylic acid

3-[2-(Trifluoromethyl)phenyl]acrylic acid

Cat. No.: B7983896
M. Wt: 216.16 g/mol
InChI Key: AMVYAIXPAGBXOM-UHFFFAOYSA-N
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Description

Scientific Context and Research Significance of 3-[2-(Trifluoromethyl)phenyl]acrylic acid

The significance of this compound in research is primarily attributed to its role as a versatile intermediate in the synthesis of more complex molecules. The trifluoromethyl (CF3) group is a key pharmacophore in modern drug discovery, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The incorporation of the CF3 group into the phenylacrylic acid scaffold makes this compound a desirable starting material for creating novel therapeutic agents and functional materials.

Research has shown that derivatives of trifluoromethyl-substituted phenylacrylic acids exhibit a range of biological activities. For instance, various N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have demonstrated potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds have been shown to inhibit bacterial growth and prevent biofilm formation. nih.gov Furthermore, certain cinnamanilides, which can be synthesized from cinnamic acid derivatives, have shown promising anti-inflammatory and antistaphylococcal activities. mdpi.com The presence of the trifluoromethyl group is often crucial for the observed biological effects. nih.gov

The acrylic acid moiety of the molecule also allows for a variety of chemical transformations, making it a valuable tool for chemists to construct diverse molecular architectures.

Classification of this compound within Acrylic Acid and Cinnamic Acid Derivatives

From a structural standpoint, this compound belongs to several chemical classes.

Acrylic Acid Derivatives: At its core, the molecule possesses an acrylic acid backbone, characterized by a carboxylic acid group attached to a vinyl group.

Cinnamic Acid Derivatives: More specifically, it is a derivative of cinnamic acid, which is 3-phenylacrylic acid. The presence of the phenyl ring attached to the beta-carbon of the acrylic acid is the defining feature of this class.

Organofluorine Compounds: The inclusion of the trifluoromethyl group places it within the broad and important class of organofluorine compounds. mdpi.com

The systematic IUPAC name for this compound is (2E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid. The "(2E)" designation indicates the trans configuration of the substituents around the carbon-carbon double bond, which is the more stable and common isomer.

Historical Overview of Research on Trifluoromethylated Phenylacrylic Acids

The exploration of trifluoromethylated organic compounds gained significant momentum in the mid-20th century as the unique properties imparted by the trifluoromethyl group became more widely recognized in medicinal and materials science. mdpi.com Initially, research focused on the development of synthetic methods to introduce the CF3 group onto aromatic rings.

The study of trifluoromethylated phenylacrylic acids is a more recent development, driven by the search for new pharmaceuticals and agrochemicals. The synthesis of various isomers of trifluoromethyl-substituted cinnamic acids has been reported in the literature, often as part of larger efforts to create libraries of compounds for biological screening. For example, derivatives of these acids have been investigated for their potential as anti-inflammatory agents and for their activity against various pathogens. mdpi.commdpi.com

The development of drugs like Cinacalcet, which is used to treat secondary hyperparathyroidism, has further spurred interest in trifluoromethyl-containing phenyl-alkylamine derivatives, for which trifluoromethylated phenylacrylic acids can serve as precursors. nih.gov While a detailed historical timeline for the specific ortho-substituted isomer is not extensively documented in readily available literature, the broader trend in fluorine chemistry points to a growing interest in these compounds from the late 20th century to the present day.

Compound Data Tables

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name(2E)-3-[2-(Trifluoromethyl)phenyl]prop-2-enoic acid
Synonymstrans-2-(Trifluoromethyl)cinnamic acid, (E)-3-[2-(Trifluoromethyl)phenyl]acrylic acid
CAS Number98386-81-3
Molecular FormulaC10H7F3O2
Molecular Weight216.16 g/mol
AppearanceSolid

Table 2: Related Trifluoromethylated Compounds and their Significance

Compound NameResearch Context/SignificanceReference
N-(trifluoromethyl)phenyl substituted pyrazole derivativesAntibacterial activity against resistant strains nih.govrsc.org
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamideAntistaphylococcal and anti-inflammatory activity mdpi.com
CinacalcetCalcimimetic drug for hyperparathyroidism nih.gov
Trifluorinated Anthranilic Acid DerivativesAntitumor and antimicrobial activity of their metal complexes researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVYAIXPAGBXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870931
Record name 3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062-25-1
Record name 3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2062-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 2 Trifluoromethyl Phenyl Acrylic Acid and Its Analogues

Established Synthetic Pathways for 3-[2-(Trifluoromethyl)phenyl]acrylic acid

The synthesis of this compound, a substituted cinnamic acid, predominantly relies on well-established carbon-carbon bond-forming reactions. These methods provide reliable access to the target molecule by constructing the acrylic acid side chain on the trifluoromethyl-substituted phenyl ring.

Suzuki-Miyaura Coupling Reactions in this compound Synthesis

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoborane and an organohalide or triflate. libretexts.orgwikipedia.org This reaction is widely used for synthesizing a variety of organic compounds, including biaryl compounds, styrenes, and polyolefins. wikipedia.org The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst. libretexts.org

In the context of synthesizing this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a boronic acid or its ester derivative with a suitable acrylic acid precursor. Specifically, 2-(trifluoromethyl)phenylboronic acid can be coupled with a halo-substituted acrylic acid derivative, such as ethyl bromoacrylate, in the presence of a palladium catalyst and a base. The resulting ester can then be hydrolyzed to yield the desired carboxylic acid. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this a highly attractive method. nih.gov

Table 1: Key Components in Suzuki-Miyaura Synthesis of Cinnamic Acid Derivatives

Component Example Role
Organoborane 2-(Trifluoromethyl)phenylboronic acid Source of the aryl group
Coupling Partner Ethyl bromoacrylate Provides the acrylic acid backbone
Catalyst Palladium(0) complexes (e.g., Pd(PPh₃)₄) Facilitates the C-C bond formation
Base Sodium carbonate, potassium phosphate Activates the organoborane and neutralizes acid byproducts

| Solvent | Toluene, dioxane, water mixtures | Solubilizes reactants and catalyst |

Formylation and Subsequent Conversion Methods for this compound

Another established route to this compound involves the initial formylation of a 2-(trifluoromethyl)phenyl precursor to generate 2-(trifluoromethyl)benzaldehyde (B1295035). This aldehyde then serves as a key intermediate for subsequent condensation reactions to install the acrylic acid moiety.

A common method for this conversion is the Knoevenagel condensation , where the aldehyde reacts with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) or piperidine. thepharmajournal.com This reaction proceeds via a carbanion intermediate formed from malonic acid, which attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation of the intermediate adduct yield the α,β-unsaturated carboxylic acid. thepharmajournal.com

Alternatively, the Perkin reaction can be employed, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid. thepharmajournal.com For the synthesis of this compound, this would involve reacting 2-(trifluoromethyl)benzaldehyde with acetic anhydride and sodium acetate (B1210297). jocpr.com

Emerging and Sustainable Synthetic Routes for this compound

Microwave-assisted organic synthesis has also gained traction as a sustainable technique. jocpr.com The application of microwave irradiation can significantly reduce reaction times and improve yields in classical reactions like the Knoevenagel condensation. thepharmajournal.comjocpr.com For example, the reaction of aryl aldehydes with malonic acid can be efficiently carried out under solvent-free conditions using a catalyst like polyphosphate ester under microwave irradiation. jocpr.com

Stereoselective Synthesis of this compound and Related Chiral Analogues

The synthesis of specific stereoisomers (E/Z) of this compound is of significant interest, as the geometric configuration of the double bond can influence the biological activity of the molecule. The majority of the standard synthetic methods, such as the Perkin and Knoevenagel reactions, predominantly yield the more stable trans (E)-isomer. nih.gov

For the synthesis of chiral analogues, asymmetric catalytic methods are employed. For instance, the asymmetric addition of 2,2,2-trifluorodiazoethane (B1242873) to styrene (B11656) derivatives, catalyzed by chiral metalloporphyrins, can produce optically active trifluoromethylphenyl cyclopropanes. researchgate.net These cyclopropanes can then be further functionalized to introduce the acrylic acid moiety, providing a pathway to chiral derivatives.

Application of Catalytic Systems in the Synthesis of this compound

The choice of catalyst is critical in the synthesis of this compound, particularly in cross-coupling reactions. Palladium-based catalysts are the most extensively used for Suzuki-Miyaura and Heck reactions due to their high efficiency and functional group tolerance. rsc.org Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, often used in combination with phosphine (B1218219) ligands that enhance catalyst stability and activity. libretexts.org

In recent years, to address the cost and potential toxicity of palladium, research has explored the use of other transition metals like nickel, copper, and iron as catalysts for cross-coupling reactions. rsc.org Furthermore, the development of heterogeneous catalysts, where the catalytic species is supported on a solid material like charcoal or alumina, offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable and cost-effective synthetic processes. thepharmajournal.comnih.gov For instance, palladium on charcoal (Pd/C) has been effectively used as a catalyst in the Heck reaction for the synthesis of cinnamic acid esters under ultrasonic conditions. thepharmajournal.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-(Trifluoromethyl)benzaldehyde
2-(Trifluoromethyl)phenylboronic acid
Acetic anhydride
Ethyl bromoacrylate
Malonic acid
Palladium(II) acetate (Pd(OAc)₂)
Palladium on charcoal (Pd/C)
Polyphosphate ester
Pyridine
Piperidine
Sodium acetate
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Sufficient information to generate the requested article on the "Mechanistic Investigations of this compound in Chemical and Biochemical Systems" is not available in the public domain.

Extensive searches for detailed reaction mechanisms, enzyme modulation pathways, receptor interactions, and computational studies specifically for this compound did not yield the specific, in-depth scientific data required to accurately and comprehensively address the user's request. The available information is largely limited to supplier listings and general properties, without the detailed mechanistic studies necessary to fulfill the requirements of the provided outline.

While there is a body of research on related compounds, such as other isomers of (trifluoromethyl)phenyl]acrylic acid or molecules containing a trifluoromethyl group, this information does not directly apply to the specific chemical structure and properties of this compound. Adhering to the strict instructions to focus solely on the requested compound and the provided outline, it is not possible to generate a scientifically accurate and relevant article.

Structure Activity Relationship Sar Studies and Derivative Design for 3 2 Trifluoromethyl Phenyl Acrylic Acid

Rational Design and Synthesis of 3-[2-(Trifluoromethyl)phenyl]acrylic acid Derivatives

The rational design of derivatives based on the this compound scaffold is predicated on established principles in medicinal chemistry. The cinnamic acid framework itself is a versatile and privileged structure, known to be a precursor for numerous biologically active agents. researchgate.net The introduction of a trifluoromethyl (CF₃) group is a common strategy in drug design intended to enhance biological activity. nih.gov The CF₃ group is a strong electron-withdrawing group and is highly lipophilic; these properties can significantly alter a molecule's interaction with biological targets, improve membrane permeability, and increase metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, in some contexts, the presence of a CF₃ group has been found to reduce cellular toxicity while maintaining pharmacological potency. nih.gov

The synthesis of cinnamic acids and their derivatives is well-established, typically proceeding through classic organic reactions. Methods like the Perkin reaction or the Knoevenagel-Doebner condensation are commonly employed. researchgate.net The Knoevenagel-Doebner reaction, for instance, involves the condensation of an aromatic aldehyde (in this case, 2-(trifluoromethyl)benzaldehyde) with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) or piperidine, to yield the corresponding acrylic acid derivative. researchgate.net These synthetic routes are versatile and allow for the creation of a diverse library of analogues for SAR studies by modifying the starting aldehyde or the reaction conditions.

The rationale for creating derivatives often involves exploring the effects of additional substituents on the phenyl ring or modifying the acrylic acid moiety to produce esters, amides, or more complex heterocyclic structures. Such modifications aim to fine-tune the molecule's electronic and steric profile to optimize its binding affinity and selectivity for a specific biological target.

Impact of Structural Modifications on the Biochemical Activities of this compound Analogues

The biochemical activity of cinnamic acid derivatives is highly sensitive to the nature and position of substituents on the phenyl ring. A structure-activity relationship (SAR) study investigating the inhibitory effects of various cinnamic acid analogues on the growth of the parasitic weed Cuscuta campestris provides direct insight into the impact of the ortho-trifluoromethyl group. mdpi.com

In this study, trans-2-(trifluoromethyl)cinnamic acid (compound 15) was evaluated alongside 24 other related compounds. The results demonstrated that the substitution pattern on the phenyl ring was a critical determinant of activity. Compared to the parent compound, trans-cinnamic acid, the introduction of the trifluoromethyl group at the ortho position resulted in a reduction in biological activity in this specific assay. mdpi.com In contrast, the para-substituted analogue, trans-4-(trifluoromethyl)cinnamic acid, showed enhanced growth inhibition, highlighting the importance of substituent placement. mdpi.com

The study found that other structural modifications also had a significant impact. For example, converting the carboxylic acid to a methyl ester or introducing a halogen like bromine at the para position led to a substantial increase in inhibitory activity against C. campestris growth. mdpi.com

Compound NameModification from Parent StructureRelative Activity vs. Cinnamic Acid mdpi.com
trans-Cinnamic acidParent Compound (Reference)Baseline
trans-2-(Trifluoromethyl)cinnamic acidCF₃ group at ortho-positionReduced Activity
trans-4-(Trifluoromethyl)cinnamic acidCF₃ group at para-positionEnhanced Activity
trans-4-Bromocinnamic acidBr atom at para-positionSignificantly Enhanced Activity
Methyl trans-cinnamateCarboxylic acid to Methyl EsterSignificantly Enhanced Activity (Most Active)

These findings underscore that while the trifluoromethyl group is a potent modulator of activity, its effect is highly dependent on its position on the aromatic ring. For the specific biological target in this study, the steric or electronic influence of the ortho-CF₃ group was unfavorable for potent inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net This approach is fundamental in modern drug design for predicting the activity of novel compounds and optimizing lead structures. ufv.br

The general process for developing a QSAR model involves several key steps:

Data Set Assembly: A collection of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is required. The activities are typically converted to a logarithmic scale (e.g., pIC₅₀) for modeling. researchgate.net

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the chemical structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties. ufv.br

Model Development and Validation: The dataset is usually split into a training set and a test set. The training set is used to build the model using statistical methods like Genetic Function Algorithm (GFA) or Multiple Linear Regression (MLR). ufv.br The model's predictive power is then assessed using the independent test set.

Key statistical parameters are used to evaluate the robustness and predictive ability of a QSAR model.

ParameterDescriptionIdeal Value
R² (Coefficient of Determination)Measures how well the model fits the training set data.Close to 1.0
Q² or R²cv (Cross-Validated R²)Measures the internal predictive ability of the model, often determined by leave-one-out cross-validation.> 0.5 for a good model
R²pred (External R²)Measures the model's ability to predict the activity of an external test set of compounds not used in model generation.> 0.6 for a predictive model

While QSAR is a powerful tool for guiding the design of cinnamic acid derivatives, a specific and validated QSAR model for a series of this compound analogues is not available in the current body of published literature. The development of such a model would require a dedicated study involving the synthesis and biological testing of a library of these specific compounds.

Conformational Analysis and Molecular Recognition of this compound Derivatives

The three-dimensional shape (conformation) of a molecule is critical for its ability to interact with biological targets (molecular recognition). Conformational analysis of the 2-trifluoromethylphenyl moiety in related compounds provides significant insight into the likely spatial arrangement of this compound.

A study using the Lanthanide Induced Shift (LIS) technique combined with ab initio calculations investigated the conformational preferences of 2-trifluoromethyl-benzaldehyde and related structures. rsc.org The findings revealed that the bulky and electron-withdrawing CF₃ group at the ortho-position exerts a strong influence on the molecule's planarity and the rotational orientation of the adjacent carbonyl-containing group. rsc.org For 2-trifluoromethylbenzaldehyde, both the cis and trans conformers (referring to the relative orientation of the C=O bond and the C-C bond to the ring) were found to be planar, with the trans form being predominant. rsc.org However, in a related ketone, the molecule adopted an orthogonal (non-planar) conformation. rsc.org

These findings suggest that this compound likely exists in a dynamic equilibrium between different conformers. The planarity of the molecule, particularly the dihedral angle between the phenyl ring and the acrylic acid side chain, is a key variable. This conformation dictates the spatial relationship between the carboxylic acid group (a key hydrogen bonding feature), the phenyl ring, and the CF₃ group. The specific conformation adopted upon binding to a biological receptor would be crucial for its activity. A molecule's ability to adopt the correct low-energy conformation to fit into a binding pocket is a prerequisite for molecular recognition and subsequent biological effect.

While detailed molecular recognition studies, such as co-crystallization with a specific enzyme or receptor, have not been published for this compound, the foundational conformational analysis of its core structural elements provides a strong basis for future computational docking and rational drug design efforts.

Biomolecular Interactions and Research Applications of 3 2 Trifluoromethyl Phenyl Acrylic Acid Non Clinical Focus

Studies on Enzyme Inhibition and Activation by 3-[2-(Trifluoromethyl)phenyl]acrylic acid in vitro

Direct studies detailing the inhibitory or activatory effects of this compound on specific enzymes are not extensively available in the current body of scientific literature. However, the broader class of phenylacrylic acids has been a subject of interest in enzyme modulation studies. For instance, various substituted phenylacrylic acids have been investigated for their effects on enzymes such as α-amylase and angiotensin-converting enzyme (ACE). These studies have highlighted that the nature and position of substituents on the phenyl ring play a crucial role in determining the inhibitory potency.

Generally, the acrylic acid moiety can participate in interactions within enzyme active sites, while the substituted phenyl ring contributes to binding affinity and specificity through hydrophobic and electronic interactions. The electron-withdrawing nature of the trifluoromethyl group at the ortho position in this compound is expected to modulate its interaction with target enzymes, though specific data on IC50 values or kinetic parameters are not yet published.

Table 1: Hypothetical Data on Enzyme Inhibition by this compound This table is for illustrative purposes only, as specific experimental data is not currently available.

Enzyme Target Assay Type IC50 (µM) Notes
Enzyme X Fluorometric Not Determined Further studies are required.
Enzyme Y Colorimetric Not Determined Research is needed to establish activity.

Investigations into Receptor Binding and Modulation by this compound

Similar to enzyme studies, specific data on the binding and modulation of receptors by this compound is sparse. The structural motif of a substituted phenyl ring linked to an acrylic acid is present in various biologically active molecules that interact with a range of receptors. For example, derivatives of uracil (B121893) with substituted phenyl rings have been evaluated for their antagonistic activity at the gonadotropin-releasing hormone (GnRH) receptor. nih.gov These studies indicate that substituents at the ortho position can significantly influence receptor binding and functional activity. nih.gov

Table 2: Potential Receptor Interaction Profile of this compound This table is speculative and intended for illustrative purposes pending experimental validation.

Receptor Target Binding Assay Type Binding Affinity (Ki, nM) Functional Effect
Receptor A Radioligand Binding Not Determined To be investigated.
Receptor B Surface Plasmon Resonance Not Determined To be investigated.

Exploration of this compound as a Chemical Probe for Cellular Processes

The use of small molecules as chemical probes to investigate cellular processes is a cornerstone of chemical biology. An effective chemical probe should be potent, specific, and have a known mechanism of action. While this compound has not been extensively characterized for this purpose, its structural features suggest potential avenues for exploration. For instance, acrylic acid and its derivatives have been utilized in the development of fluorescent probes for detecting specific analytes. rsc.org

The trifluoromethylphenyl group could serve as a useful tag for certain analytical techniques, or it could mediate specific interactions that allow the compound to report on a particular cellular state or enzymatic activity. However, without a well-defined biological target and demonstrated selectivity, its application as a chemical probe remains theoretical.

Application of this compound in Biochemical Assay Development

Biochemical assays are fundamental tools for drug discovery and basic research, often relying on specific interactions between a target molecule and a detection agent. researchgate.net While there is no direct evidence of this compound being used in the development of a specific biochemical assay, compounds with similar structures are frequently employed as standards, controls, or building blocks for more complex assay reagents.

For example, in the development of a novel fluorescence assay for acrylic acid, a diaryltetrazole-based probe was used which generates a fluorescent product upon reaction. rsc.org It is conceivable that derivatives of this compound could be synthesized to act as specific substrates or inhibitors in newly developed assays for uncharacterized enzymes or receptors. The development of such assays would be a critical step in elucidating the biological role of this compound and its analogs.

Advanced Analytical and Spectroscopic Research Methodologies for 3 2 Trifluoromethyl Phenyl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics of 3-[2-(Trifluoromethyl)phenyl]acrylic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, electronic environment of the nuclei, and stereochemistry.

In the ¹H NMR spectrum, the vinylic protons of the acrylic acid moiety typically appear as doublets in the downfield region, with a coupling constant (J-value) of approximately 16 Hz, which is characteristic of a trans (E)-alkene configuration. The protons on the phenyl ring exhibit complex splitting patterns influenced by the electron-withdrawing trifluoromethyl group and the acrylic acid side chain. The ortho-positioning of the CF₃ group significantly impacts the chemical shifts of the adjacent aromatic protons. For comparison, in the spectrum of the para-substituted isomer, (E)-3-[4-(trifluoromethyl)phenyl]acrylic acid, the aromatic protons appear as two distinct doublets around 7.77 and 7.93 ppm, while the vinylic protons are observed at approximately 6.71 and 7.69 ppm in DMSO-d₆. chemicalbook.com

The ¹³C NMR spectrum provides further structural confirmation. Key resonances include the carboxyl carbon (C=O) typically found around 167-172 ppm, and the carbons of the double bond. The trifluoromethyl (CF₃) group itself is observable in ¹⁹F NMR and its carbon signal in ¹³C NMR appears as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the position of the trifluoromethyl substituent, providing clear differentiation from its meta and para isomers.

Table 1: Representative ¹H NMR Spectral Data for Trifluoromethyl-Substituted Cinnamic Acid Isomers Note: Data for the 2-(Trifluoromethyl)phenyl isomer is predicted based on typical substituent effects, while data for meta and para isomers are from experimental sources.

Proton Assignment (E)-3-[2-(CF₃)phenyl]acrylic acid (Predicted, ppm) (E)-3-[3-(CF₃)phenyl]acrylic acid (Experimental, ppm) (E)-3-[4-(CF₃)phenyl]acrylic acid (Experimental, ppm)
Carboxylic Acid (-COOH)~12.8~12.5~12.7
Vinylic Proton (-CH=)~7.8 (d, J≈16 Hz)~7.7 (d, J≈16 Hz)~7.7 (d, J≈16 Hz)
Vinylic Proton (=CH-COOH)~6.6 (d, J≈16 Hz)~6.5 (d, J≈16 Hz)~6.7 (d, J≈16 Hz)
Aromatic Protons~7.6-8.0 (m)~7.6-7.9 (m)~7.8-8.0 (d, 2H), ~7.7 (d, 2H)

Mass Spectrometry Techniques in the Characterization of this compound and its Reaction Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 216, corresponding to the molecular formula C₁₀H₇F₃O₂. nih.gov

Electron ionization mass spectrometry (EI-MS) provides detailed information about the fragmentation pathways, which aids in structural confirmation. For trifluoromethyl-substituted cinnamic acids, characteristic fragmentation patterns include the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), and the trifluoromethyl group (-CF₃, M-69). The spectrum for the isomeric m-(trifluoromethyl)cinnamic acid shows a prominent molecular ion peak at m/z 216 and a base peak at m/z 215, corresponding to the loss of a single hydrogen atom. massbank.eu Other significant fragments are observed at m/z 199 (loss of -OH), 171 (loss of -COOH), and 151. massbank.eu These fragmentation patterns are crucial for identifying the compound in complex mixtures and for characterizing products from its chemical reactions.

Table 2: Key Mass Spectrometry Fragments for (E)-3-[3-(Trifluoromethyl)phenyl]acrylic acid Data sourced from MassBank. massbank.eu

m/z Value Relative Intensity (%) Proposed Fragment Identity
21699.9[M]⁺
21581.1[M-H]⁺
19928.8[M-OH]⁺
17124.9[M-COOH]⁺
15141.1[M-COOH-HF]⁺ or [C₉H₆F₂]⁺
14718.9[M-CF₃]⁺ or [C₁₀H₇O₂]⁺

X-ray Crystallography in Determining the Solid-State Structure and Co-Crystals of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms and molecules in the solid state. researchgate.netnih.gov This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, for this compound. Although specific crystallographic data for this compound is not widely published, the general methodology would involve growing a high-quality single crystal from a suitable solvent.

The resulting crystal structure would confirm the trans geometry of the double bond and reveal the planarity of the molecule. Of particular interest would be the dihedral angle between the phenyl ring and the acrylic acid group, which is influenced by the steric hindrance of the ortho-trifluoromethyl group. The crystal packing would likely be dominated by hydrogen bonding between the carboxylic acid moieties, typically forming centrosymmetric dimers.

Furthermore, X-ray crystallography is essential for studying co-crystals of this compound. By co-crystallizing the compound with other molecules (co-formers), it is possible to modify its physicochemical properties. The analysis of co-crystal structures provides insights into the specific non-covalent interactions responsible for the new solid-state arrangement. While no specific co-crystals of the title compound are reported in the search results, the technique remains a key research tool in solid-state chemistry. researchgate.net

Chromatographic and Electrophoretic Techniques for Purification and Analysis of this compound in Research

Chromatographic techniques are fundamental for the purification and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing cinnamic acid derivatives. scirp.org For the analysis of this compound, a reversed-phase C18 column is typically employed. scirp.orgresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (often with a small amount of acid like phosphoric or trifluoroacetic acid to suppress the ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is commonly performed using a UV detector, as the phenyl and acrylic groups constitute a strong chromophore. This method is used to determine the purity of synthetic batches, monitor reaction progress, and quantify the compound in various matrices.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), can also be used for analysis. However, due to the low volatility and polar nature of the carboxylic acid, derivatization to a more volatile ester (e.g., a methyl or ethyl ester) is often required to achieve good peak shape and thermal stability. shimadzu.com

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the analysis of charged species. For cinnamic acid derivatives, CE can provide rapid separations with minimal sample consumption. acs.org The technique separates compounds based on their charge-to-size ratio in an electric field, making it well-suited for the analysis of the anionic form of this compound in buffered solutions. nih.gov

Table 3: Common Chromatographic and Electrophoretic Methods for Cinnamic Acid Derivatives

Technique Stationary Phase/Column Typical Mobile Phase/Buffer Detection Method
HPLCReversed-Phase C18Acetonitrile/Water with AcidUV (e.g., 254 or 280 nm)
GC-MSCapillary (e.g., HP-5ms)Helium (carrier gas)Mass Spectrometry (after derivatization)
Capillary ElectrophoresisFused Silica CapillaryPhosphate or Borate BufferUV

Future Research Directions and Unexplored Avenues for 3 2 Trifluoromethyl Phenyl Acrylic Acid

Potential for Novel Synthetic Transformations Involving 3-[2-(Trifluoromethyl)phenyl]acrylic acid

The unique structural features of this compound make it an intriguing substrate for a variety of synthetic transformations, promising the generation of novel and complex molecular architectures. Future research could productively focus on several key areas:

Cycloaddition Reactions: The electron-deficient nature of the double bond in the acrylic acid moiety, enhanced by the electron-withdrawing trifluoromethyl group, makes it an excellent candidate for various cycloaddition reactions. nih.govrsc.org Investigating its participation in [3+2] and [4+2] cycloadditions could lead to the synthesis of novel heterocyclic compounds with potential biological activities. researchgate.netresearchgate.netnih.gov For instance, its reaction with nitrones or azomethine ylides could yield isoxazolidines and pyrrolidines, respectively, which are common scaffolds in medicinal chemistry. researchgate.netresearchgate.net

Asymmetric Hydrogenation: The development of catalytic asymmetric hydrogenation methods for this compound would provide access to enantiomerically pure 3-[2-(Trifluoromethyl)phenyl]propanoic acid. This chiral building block could be invaluable in the synthesis of stereochemically defined pharmaceuticals.

Derivatization of the Carboxylic Acid Group: Beyond simple esterification or amidation, the carboxylic acid group can be transformed into a wide array of functional groups. For example, its conversion to an acyl azide (B81097) followed by a Curtius rearrangement could provide a route to valuable amino compounds. Alternatively, its reduction to the corresponding alcohol would yield a versatile intermediate for further functionalization.

Cross-Coupling Reactions: While the synthesis of this compound may involve cross-coupling, its use as a substrate in further cross-coupling reactions is an area yet to be fully explored. For instance, decarboxylative cross-coupling reactions could allow for the direct introduction of the 2-(trifluoromethyl)styryl moiety into other molecules.

A summary of potential novel synthetic transformations is presented in Table 1.

Transformation Type Potential Reagents/Conditions Potential Product Scaffolds Potential Applications
[3+2] Cycloaddition Nitrones, Azomethine ylidesIsoxazolidines, PyrrolidinesMedicinal Chemistry, Drug Discovery
[4+2] Cycloaddition (Diels-Alder) Dienes (e.g., butadiene, cyclopentadiene)Substituted cyclohexenesMaterials Science, Fine Chemicals
Asymmetric Hydrogenation Chiral transition metal catalysts (e.g., Ru, Rh)Enantiopure propanoic acid derivativesChiral Building Blocks for Pharmaceuticals
Curtius Rearrangement Acyl azide formation followed by thermal or photochemical rearrangement2-(Trifluoromethyl)styrylamine derivativesAgrochemicals, Pharmaceuticals
Decarboxylative Cross-Coupling Palladium or copper catalysts with suitable coupling partnersSubstituted styrenesOrganic Synthesis, Materials Science

Identification of Undiscovered Biological Targets and Pathways for this compound

The trifluoromethylphenyl motif is a well-known pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com While the specific biological activities of this compound have not been extensively reported, the known activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

Future research should focus on systematic screening of this compound against a wide range of biological targets. Based on the activities of similar cinnamic acid and trifluoromethyl-containing compounds, several areas appear particularly promising:

Antimicrobial Activity: Derivatives of cinnamic acid have demonstrated significant antibacterial and antifungal properties. mdpi.com Furthermore, pyrazole (B372694) derivatives containing a trifluoromethylphenyl group have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov It is therefore plausible that this compound or its simple amide derivatives could exhibit antimicrobial effects.

Anti-inflammatory and Anticancer Activity: Cinnamic acids and their derivatives are known to possess anti-inflammatory and anticancer properties. mdpi.comscirp.org The trifluoromethyl group is also a common feature in many anticancer drugs. mdpi.com Screening of this compound and its derivatives against various cancer cell lines and in inflammatory assays could reveal novel therapeutic leads.

Enzyme Inhibition: The acrylic acid moiety can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in enzyme active sites. This suggests that the compound could be an irreversible inhibitor of certain enzymes. A broad screening against various enzyme classes, such as proteases, kinases, and phosphatases, could identify novel targets.

A list of potential biological activities and targets for investigation is provided in Table 2.

Potential Biological Activity Potential Molecular Targets/Pathways Rationale based on Structural Analogs
Antibacterial Bacterial cell wall synthesis, DNA gyrase, Topoisomerase IVCinnamic acid derivatives and trifluoromethyl-containing pyrazoles show antibacterial activity. mdpi.comnih.gov
Antifungal Fungal cell membrane integrity, Ergosterol biosynthesisCinnamic acid derivatives are known to have antifungal properties. mdpi.com
Anti-inflammatory Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes, NF-κB signaling pathwayCinnamic acids and their derivatives exhibit anti-inflammatory effects. mdpi.com
Anticancer Tyrosine kinases, Sirtuins, Tubulin polymerizationTrifluoromethyl-containing compounds are prevalent in oncology. mdpi.comnih.gov
Enzyme Inhibition (Covalent) Cysteine proteases, Phosphatases with active site cysteineThe acrylic acid moiety can act as a Michael acceptor.

Integration of this compound into Interdisciplinary Research Areas

The unique properties of this compound make it a valuable building block not only in organic synthesis and medicinal chemistry but also in a range of interdisciplinary fields.

Materials Science and Polymer Chemistry: Fluorinated acrylic monomers are known to impart unique properties to polymers, such as low surface tension, high chemical resistance, and enhanced durability. youtube.comresearchgate.netacs.org The incorporation of this compound as a monomer or comonomer in polymerization reactions could lead to the development of novel fluorinated acrylic polymers with tailored properties for advanced coatings, water- and oil-repellent surfaces, and high-performance materials. rsc.org Research in this area could explore its copolymerization with other acrylic monomers to fine-tune the properties of the resulting materials. researchgate.net

Nanotechnology: The self-assembly properties of amphiphilic molecules containing fluorinated segments are well-documented. Derivatives of this compound could be designed to self-assemble into nanoparticles, micelles, or vesicles for applications in drug delivery or as nanoreactors.

Chemical Biology: As a small molecule with potential biological activity, this compound could be developed into a chemical probe to study biological pathways. For example, if a specific biological target is identified, fluorescent or biotinylated derivatives of the compound could be synthesized to visualize the target in cells or to facilitate its isolation and identification.

Agrochemicals: The trifluoromethyl group is a common feature in many modern herbicides and pesticides. chemimpex.com The structural similarity of this compound to known agrochemicals suggests that it could be a valuable lead structure for the development of new crop protection agents.

Emerging Challenges and Opportunities in Fundamental Research on this compound

While the future of research on this compound is promising, it is not without its challenges. Addressing these challenges will open up new opportunities for fundamental discoveries and applications.

Emerging Challenges:

Stereoselective Synthesis: A significant challenge lies in the development of efficient and highly stereoselective methods for the synthesis of this compound, particularly the (E)-isomer, which is often the more biologically active form. Overcoming this challenge would provide access to isomerically pure material for further studies.

Understanding Structure-Activity Relationships (SAR): A systematic investigation into the SAR of derivatives of this compound is needed to guide the design of more potent and selective compounds. This will require the synthesis and biological evaluation of a library of analogs with modifications at various positions of the molecule.

Environmental and Toxicological Profile: As with all fluorinated compounds, a thorough evaluation of the environmental fate and toxicological profile of this compound and its degradation products is crucial, especially if it is to be considered for large-scale applications. researchgate.net

Opportunities for Fundamental Research:

Elucidating the Role of the Trifluoromethyl Group: This compound provides an excellent platform to study the fundamental effects of the ortho-trifluoromethyl group on the reactivity and biological activity of the acrylic acid scaffold. Comparative studies with its non-fluorinated counterpart and other isomers would provide valuable insights into the role of fluorine in molecular recognition and reactivity.

Development of Novel Catalytic Systems: The need for efficient and selective synthetic methods for this compound and its derivatives creates opportunities for the development of novel catalytic systems, for example, for asymmetric cycloadditions or C-H functionalization reactions.

Computational and Theoretical Studies: In silico studies, such as molecular docking and quantum mechanical calculations, can play a crucial role in predicting the biological targets of this compound and in understanding the mechanism of its reactions. nih.gov These computational approaches can help to prioritize experimental work and accelerate the pace of discovery.

Q & A

Q. Basic to Advanced

  • NMR : ¹H/¹³C NMR confirms structure (e.g., δ ~6.5–7.8 ppm for aromatic protons, δ ~170 ppm for carboxylic carbon).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., O–H⋯O dimers observed in related analogs) using SHELXL .
  • HPLC-MS : Assess purity (>98%) and detect impurities (C18 column, acetonitrile/water + 0.1% formic acid) .

How can crystallographic disorders in this compound be resolved?

Advanced
Use SHELXL for refinement, applying restraints to disordered regions (e.g., trifluoromethyl group rotation). Validate with R-factor convergence (<0.05) and check for hydrogen-bonding networks (e.g., O–H⋯O dimers via PLATON). Compare with analogous structures in the Cambridge Structural Database .

What biological assays are suitable for studying its pharmacological activity?

Advanced
Screen for ion channel modulation (e.g., ERG K⁺ channels via patch-clamp electrophysiology, inspired by niflumic acid analogs ). Use HEK293 cells expressing target channels and measure IC₅₀ values. Validate selectivity against related channels (e.g., hERG) to assess therapeutic potential.

How do structural modifications impact its bioactivity?

Advanced
Introducing electron-withdrawing groups (e.g., nitro) at the phenyl ring enhances electrophilicity, altering binding to targets like cyclooxygenase. Compare with analogs (e.g., 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid) via molecular docking and QSAR studies .

How can conflicting solubility data in literature be resolved?

Advanced
Re-evaluate purity via DSC (melting point ~150–155°C) and HPLC. Test solubility in deuterated solvents (D₂O, DMSO-d₆) using saturation shake-flask method paired with ¹H NMR quantification. Discrepancies often arise from residual solvents or polymorphic forms .

What strategies optimize its use in high-performance polymers?

Advanced
Incorporate as a monomer in free-radical copolymerization with styrene or acrylates (AIBN initiator, 70°C). Characterize thermal stability via TGA (decomposition >200°C) and mechanical properties via DMA. Fluorine content enhances hydrophobicity, useful in coatings .

How to troubleshoot low yields in synthesis?

Q. Advanced

  • Side reactions : Add molecular sieves to absorb water in Knoevenagel condensation.
  • Purification : Use preparative HPLC (C18 column, isocratic 60% MeOH) for stubborn impurities.
  • Catalyst optimization : Screen ionic liquids (e.g., [BMIM]BF₄) to improve reaction efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.